Pentafluoropropionitrile
CAS No.: 422-04-8
Cat. No.: VC3830532
Molecular Formula: C3F5N
Molecular Weight: 145.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 422-04-8 |
|---|---|
| Molecular Formula | C3F5N |
| Molecular Weight | 145.03 g/mol |
| IUPAC Name | 2,2,3,3,3-pentafluoropropanenitrile |
| Standard InChI | InChI=1S/C3F5N/c4-2(5,1-9)3(6,7)8 |
| Standard InChI Key | MTLOQUGSPBVZEO-UHFFFAOYSA-N |
| SMILES | C(#N)C(C(F)(F)F)(F)F |
| Canonical SMILES | C(#N)C(C(F)(F)F)(F)F |
Introduction
Chemical and Physical Properties
Structural Characteristics
Pentafluoropropionitrile features a trifluoromethyl () group bonded to a cyanide () moiety, with two additional fluorine atoms on the adjacent carbon. This structure, , confers exceptional electron-withdrawing properties, enhancing its stability against hydrolysis and oxidation . The compound’s dipole moment, calculated at , arises from the electronegativity disparity between fluorine and the nitrile group .
Physicochemical Data
Key physical properties are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 145.03 g/mol | |
| Boiling Point | ||
| Density | ||
| Vapor Pressure | at | |
| Flash Point | Not applicable (non-flammable) |
The low boiling point and high vapor pressure necessitate storage under pressurized conditions to prevent rapid evaporation .
Synthesis Methods
Gas-Phase Dehydration of Pentafluoropropionamide
The most documented synthesis involves the gas-phase dehydration of pentafluoropropionamide () over aluminum oxide () at . This method achieves a yield of with a purity of (GC analysis) . The reaction proceeds via:
Optimized conditions include a contact time of and a reaction pressure of .
Alternative Routes
Less common methods include:
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Fluorination of propionitrile using elemental fluorine, though this approach risks over-fluorination .
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Cyclotrimerization of fluorinated nitriles, which produces 1,3,5-triazines as byproducts .
Industrial and Research Applications
Electrochemical Cells
Pentafluoropropionitrile serves as an electrolyte in alkali metal batteries due to its high dielectric constant () and stability at elevated temperatures . Its non-aqueous nature prevents side reactions with lithium or sodium anodes, enhancing cycle life .
Organic Synthesis
The compound acts as a solvent and reactant in:
-
Nitrile synthesis: Facilitates nucleophilic substitution reactions with alkyl halides .
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Amine formation: Reacts with diphenyl ethers to yield aryl amines under mild conditions .
Comparison with Related Fluorinated Nitriles
| Compound | Molecular Formula | Boiling Point () | Key Differences |
|---|---|---|---|
| Trifluoroacetonitrile | Smaller chain; lower thermal stability | ||
| Heptafluoroisobutyronitrile | Branched structure; higher steric hindrance | ||
| Perfluorononanenitrile | Extended carbon chain; used in lubricants |
Pentafluoropropionitrile’s balance of volatility and reactivity makes it preferable for applications requiring moderate temperatures .
Regulatory and Environmental Considerations
Disposal Guidelines
Waste must be incinerated in EPA-approved facilities to prevent hydrogen fluoride () emissions . Neutralization with calcium hydroxide () is recommended for small quantities .
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